Deacetyl-O-demethyl Diltiazem Hydrochloride

Description

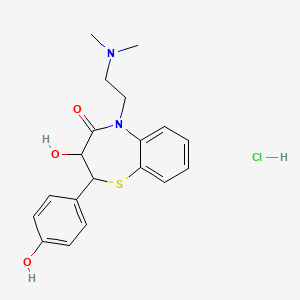

Its molecular formula is C₁₉H₂₃ClN₂O₃S, with a molecular weight of 394.9 g/mol and a normalized topological polar surface area of 89.3 Ų . The compound is characterized by the absence of acetyl and methoxy groups compared to DLZ, resulting in distinct physicochemical properties. Its IUPAC name is 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride .

Properties

IUPAC Name |

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMHEOKYIXUNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961013 | |

| Record name | 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40602-08-2 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-hydroxphenyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040602082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of Deacetyl-O-demethyl Diltiazem Hydrochloride involves the deacetylation and demethylation of Diltiazem. The synthetic route typically includes the use of methanol as a solvent and various buffer reagents to stabilize the compound during the reaction . Industrial production methods often employ liquid chromatography coupled with mass spectrometry (LCMS/MS) for the quantification and validation of the compound .

Chemical Reactions Analysis

Deacetyl-O-demethyl Diltiazem Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Deacetyl-O-demethyl diltiazem hydrochloride is a metabolite of diltiazem . Diltiazem is a benzothiazepine derivative and calcium channel blocker used to manage chronic stable angina and treat hypertension . Diltiazem inhibits calcium influx into cardiac and vascular smooth muscle during depolarization, acting as an anti-hypertensive, anti-arrhythmic, and anti-anginal agent .

Metabolism of Diltiazem

Diltiazem undergoes extensive metabolism, with only 2% to 4% of the unchanged drug detectable in urine . Several metabolites have been identified, including N-monodesmethyl-diltiazem and deacetyl-diltiazem . Cytochrome P450 (CYP) 2D6 mediates O-demethylation of diltiazem . Deacetyl-O-demethyl diltiazem is one such metabolite .

Pharmacological Activity of Diltiazem

- Diltiazem reduces myocardial oxygen demand by lowering heart rate, blood pressure, and cardiac contractility, improving exercise tolerance in chronic stable angina .

- It reduces blood pressure and systemic vascular resistance while increasing coronary blood flow .

- Diltiazem is readily absorbed from the gastrointestinal tract, with a bioavailability of about 40% due to hepatic first-pass metabolism .

- It is approximately 70-80% bound to plasma proteins .

Therapeutic Effects of Diltiazem

Mechanism of Action

The mechanism of action of Deacetyl-O-demethyl Diltiazem Hydrochloride involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lowered blood pressure . The compound interacts with calcium channels, deforming the channel structure and interfering with ion-control gating mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Deacetyl-O-demethyl Diltiazem Hydrochloride with key analogs, impurities, and metabolites:

Stability and Degradation Pathways

- Deacetyl-O-demethyl Diltiazem HCl: Exhibits moderate stability under stress conditions.

- Desacetyl Diltiazem HCl : Degrades faster than DLZ under acidic and oxidative stress, with a limit of detection (LOD) of 0.0633 μg/mL and quantification (LOQ) of 0.450 μg/mL .

- DLZ : Stable in solid-state but hydrolyzes to O-Desacetyl Diltiazem HCl in aqueous environments, particularly in the presence of polymers like Poloxamer 407 .

Analytical Methodologies

- HPLC : Preferred for quantifying Deacetyl-O-demethyl Diltiazem HCl due to its ability to resolve structurally similar impurities. A validated method using a C18 column and phosphate buffer-acetonitrile mobile phase (flow rate: 1.0 mL/min) achieves baseline separation .

- UV Spectrophotometry : Less reliable for distinguishing between DLZ and its analogs due to overlapping absorption spectra .

Pharmacological and Regulatory Relevance

- DLZ: Clinically approved for cardiovascular diseases; listed in USP monographs with stringent impurity limits (e.g., Desacetyl Diltiazem ≤ 0.5%) .

- Deacetyl-O-demethyl Diltiazem HCl: Not pharmacologically active; monitored as a process-related impurity in DLZ formulations .

- Diltiazem Impurity E : Classified as a "specified impurity" in the European Pharmacopoeia (EP), requiring strict control during manufacturing .

Biological Activity

Deacetyl-O-demethyl Diltiazem Hydrochloride is a significant metabolite of Diltiazem, a well-known calcium channel blocker primarily used for treating hypertension and angina. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article explores its pharmacological effects, metabolism, and clinical implications, supported by data tables and research findings.

Overview of Diltiazem and Its Metabolites

Diltiazem is extensively metabolized in the body, yielding several active metabolites, including Deacetyl Diltiazem and O-desmethyl Diltiazem. This compound is one such metabolite that retains significant biological activity.

Key Metabolites of Diltiazem

| Metabolite | Biological Activity | Percentage Activity Relative to Diltiazem |

|---|---|---|

| Deacetyl Diltiazem | 25-50% of parent compound's activity | 25-50% |

| N-desmethyl Diltiazem | Higher platelet aggregation inhibition | Not specified |

| Deacetyl-O-demethyl Diltiazem | Active but specific activity not quantified | Not specified |

This compound functions primarily as a voltage-dependent calcium channel blocker . It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells, leading to:

- Decreased myocardial contractility

- Lower heart rate

- Vasodilation , which reduces blood pressure

This mechanism contributes to its effectiveness in managing conditions like hypertension and angina pectoris .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the parent compound's properties. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed with peak plasma concentrations reached within 11-18 hours post-dose.

- Bioavailability : Approximately 40%, influenced by first-pass metabolism.

- Volume of Distribution : Approximately 305 L after intravenous administration.

- Protein Binding : About 70-80% bound to plasma proteins .

Clinical Studies and Findings

Several studies have investigated the effects of Diltiazem and its metabolites on various physiological parameters:

- Hypertension Management : A randomized double-blind study indicated that doses of Diltiazem significantly reduced diastolic blood pressure in patients with essential hypertension, with a notable response from its metabolites .

- Platelet Aggregation : Research shows that Deacetyl Diltiazem exhibits a stronger ability to reduce platelet aggregation compared to the parent compound, indicating potential cardiovascular benefits .

- Stability Studies : Stability studies indicate that Deacetyl-O-demethyl Diltiazem is subject to rapid hydrolysis under normal conditions, necessitating careful handling during analysis .

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that administration of Diltiazem resulted in significant reductions in blood pressure over a 24-hour period. The study highlighted the role of Deacetyl-O-demethyl Diltiazem as an active metabolite contributing to these effects.

Case Study 2: Impact on Platelet Function

In a cohort study assessing platelet function in patients treated with Diltiazem, it was found that those with higher levels of Deacetyl Diltiazem exhibited lower platelet aggregation rates, suggesting enhanced thrombo-protective effects.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Deacetyl-O-demethyl Diltiazem Hydrochloride in pharmaceutical formulations?

- Methodology : Utilize reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase composed of phosphate buffer (pH 6.8) and acetonitrile in gradient elution mode. Detection is performed at 236 nm. Validate the method for linearity (0.3–150% of impurity limit), precision (RSD < 2%), and accuracy (recovery 98–102%) per ICH Q2(R1) guidelines. Include system suitability testing with resolution ≥ 2.0 between diltiazem and its degradants .

- Standard Preparation : Prepare a stock solution of this compound in methanol or water, ensuring solubility (freely soluble in water/methanol). Use USP/EP reference standards for calibration .

Q. How should researchers prepare and store diltiazem hydrochloride formulations to minimize degradation into this compound?

- Formulation Design : Avoid aqueous matrices unless stabilized with polymers like Eudragit RS, which reduce hydrolysis. Use non-aqueous vehicles (e.g., Cherry Syrup NF) for oral suspensions to limit degradation .

- Storage : Store in sealed, light-resistant containers at 15–30°C. Monitor pH (4.3–5.3 for aqueous solutions) and conduct periodic HPLC analysis to track degradation over 4–10 months .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of this compound in polymer-based drug delivery systems?

- Experimental Design :

- Formulation Variants : Compare conventional hydrogels (Poloxamer 407) with microsponge-enriched systems (Eudragit RS).

- Conditions : Accelerate degradation by storing samples at 40°C/75% RH or under UV light. Analyze samples at 0, 4, 6, and 10 months using validated HPLC .

- Data Analysis : Calculate degradation kinetics (zero/first-order models) and compare activation energies between formulations. Use ANOVA to assess statistical significance (p < 0.05) .

Q. What methodologies resolve contradictions in degradation kinetics data for this compound across formulations?

- Root Cause Analysis : Investigate excipient interactions (e.g., Poloxamer 407 vs. Eudragit RS) using FTIR or DSC to identify chemical incompatibilities. Polymer hydrophobicity may reduce water access, slowing hydrolysis .

- Multivariate Approaches : Apply factorial design to isolate variables (pH, polymer concentration, temperature). Use partial least squares (PLS) regression to model degradation pathways .

Q. How can researchers differentiate between known and unknown impurities in this compound using advanced chromatographic techniques?

- HPLC-MS Integration : Couple HPLC with quadrupole time-of-flight (Q-TOF) MS for high-resolution mass spectra. Compare fragmentation patterns with reference standards (e.g., USP impurity F) .

- Forced Degradation Studies : Expose diltiazem to acid/base hydrolysis, oxidation (H₂O₂), and photolysis. Correlate new peaks in chromatograms with degradation pathways .

Methodological Considerations

- Dissolution Testing : For extended-release formulations, use 900 mL phosphate buffer (pH 6.8) at 37°C with paddle apparatus (50 rpm). Validate with HPLC over 30 minutes to differentiate release profiles .

- Statistical Validation : Ensure robustness by testing flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). Report %RSD for intra/inter-day precision .

Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.